molecular formula C18H15ClN4O3 B8539243 4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid

Cat. No.: B8539243
M. Wt: 370.8 g/mol
InChI Key: AEAHJTPVHSPXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a chloro substituent, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and benzoic acid moiety enhances its solubility and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

4-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)benzoic acid

InChI

InChI=1S/C18H15ClN4O3/c19-18-21-14-9-13(11-1-3-12(4-2-11)17(24)25)10-20-15(14)16(22-18)23-5-7-26-8-6-23/h1-4,9-10H,5-8H2,(H,24,25)

InChI Key

AEAHJTPVHSPXQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=CC(=C3)C4=CC=C(C=C4)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 4-(7-bromo-2-chloropyrido[3,2-d]pyrimidin-4-yl)morpholine (1.0 g, 0.0030 mol—Preparation 3), 4-carboxyphenylboronic acid (0.5 g, 0.0030 mol), sodium carbonate (0.64 g, 0.0060 mol) dioxane (60 mL), ethanol (10 mL) and water (10 mL) were added. The reaction mixture was degassed with N2 for 5-10 minutes. To the same reaction mixture, Pd(PPh3)2Cl2 (0.106 g, 0.00015 mol) was added and degassed with N2 for 5-10 minutes. The reaction mixture was stirred at 90° C. for 2 hours. The volatiles were evaporated to provide a residue. The residue was stirred with water and acidified with 2 N hydrochloric acid to pH 5-6 to provide a precipitate. The precipitate was collected by filtration and dried under reduced pressure to afford the title compound (0.8 g, 71%). The compound was used in the next step without further purification. 1H NMR (300 MHz, DMSO-d6): δ 9.18 (d, J=2.4 Hz, 1H), 8.40 (d, J=2.4 Hz, 1H), 8.10-8.03 (m, 4H), 4.58 (br s, 4H), 3.79 (t, J=4.5 Hz, 4H): LC-MS (ESI): Calculated mass: 370.0; Observed mass [M+H]+: 371.1 (RT=1.37 min).
Quantity
1 g
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reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.106 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Yield
71%

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